5-Bromo-2-fluorotoluene (Methyl D3)
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Overview
Description
5-Bromo-2-fluorotoluene (Methyl D3) is an organic compound with the molecular formula C7H6BrF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluorotoluene can be synthesized through several methods. One common method involves the bromination of 2-fluorotoluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide, and the reaction conditions include moderate temperatures and an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-fluorotoluene often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 5-bromo-2-fluorobenzyl alcohol
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iron or Aluminum Bromide: Catalysts for bromination.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
5-Bromo-2-fluorobenzyl Bromide: Formed via bromination.
5-Bromo-2-fluorobenzyl Alcohol: Formed via reduction.
5-Bromo-2-fluorobenzoic Acid: Formed via oxidation
Scientific Research Applications
5-Bromo-2-fluorotoluene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluorotoluene involves its interaction with various molecular targets. The bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and its ability to participate in different chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the reagents involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorotoluene
- 4-Bromo-2-fluorotoluene
- 3-Bromo-2-fluorotoluene
Comparison
5-Bromo-2-fluorotoluene is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, 5-Bromo-2-fluorotoluene may exhibit different reactivity patterns and be more suitable for certain applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(trideuteriomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYOKPNAXNAFU-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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